molecular formula C8H5FN2O2 B090482 5-fluoro-1H-indazole-3-carboxylic acid CAS No. 1077-96-9

5-fluoro-1H-indazole-3-carboxylic acid

Cat. No. B090482
CAS RN: 1077-96-9
M. Wt: 180.14 g/mol
InChI Key: XFHIMKNXBUKQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a carboxylic acid group at the third position and a fluorine atom at the fifth position on the benzene ring of the indazole moiety. This structure is a key feature in various chemical and pharmacological studies due to its potential biological activity and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through a regiospecific 1,3-dipolar cycloaddition reaction, which suggests that similar methodologies could potentially be applied to the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid derivatives . Additionally, the synthesis of a compound with a similar indazole structure, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was performed by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative, indicating that functionalization at the 5-fluoro position on the indazole ring is feasible .

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of a related indazole compound was determined, which could provide insights into the molecular geometry and potential intermolecular interactions of 5-fluoro-1H-indazole-3-carboxylic acid . Quantum mechanical studies and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product have been investigated, which could be relevant for understanding the electronic structure and reactivity of the indazole ring system .

Chemical Reactions Analysis

Indazole derivatives have been shown to undergo various chemical reactions. For example, the decarboxylative fluorination of heteroaromatic carboxylic acids, including indazolecarboxylic acids, has been reported, which could be pertinent to the chemical behavior of 5-fluoro-1H-indazole-3-carboxylic acid . Moreover, the reactivity of 1-arylindazole-3-carboxylic acids during decarboxylation has been studied, revealing that ring opening and heterocyclic ring fission can occur under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid can be inferred from studies on similar compounds. The presence of a fluorine atom is known to influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule. The decarboxylation process of indazolium-3-carboxylate derivatives has been explored, which provides valuable information on the thermal stability and reactivity of the carboxylic acid group in the indazole ring system . Additionally, the synthesis and properties of other triazole carboxylic acids have been examined, which may offer comparative data on the behavior of carboxylic acid groups in heteroaromatic systems .

Scientific Research Applications

  • Metabolism of Synthetic Cannabinoids : Wohlfarth et al. (2015) investigated the metabolic stability and metabolites of AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, which is structurally related to 5-fluoro-1H-indazole-3-carboxylic acid. They found that 5F-AB-PINACA metabolites included oxidative defluorination producing 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015).

  • Synthesis and Structural Analysis : Research by Gale and Wilshire (1973) detailed the reactions of indazole with fluoronitrobenzene, leading to the synthesis of various nitroarylindazoles, providing insight into the synthesis methods and structural characteristics of compounds related to 5-fluoro-1H-indazole-3-carboxylic acid (Gale & Wilshire, 1973).

  • Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids, including compounds structurally similar to 5-fluoro-1H-indazole-3-carboxylic acid, and found them to have potent antispermatogenic activity (Corsi & Palazzo, 1976).

  • Derivatives as Potential Therapeutics : Bistocchi et al. (1981) described the synthesis of various derivatives of ethyl-1H-indazole-3-carboxylate, indicating the potential of these compounds, including 5-fluoro-1H-indazole-3-carboxylic acid, in medical applications like antiarthritic effects (Bistocchi et al., 1981).

  • Decarboxylation and N-Heterocyclic Carbenes : Schmidt et al. (2007) studied the decarboxylation of 5-haloindazolium-3-carboxylates, including 5-fluoro derivatives, to yield N-heterocyclic carbenes, indicating potential applications in organic synthesis and materials science (Schmidt et al., 2007).

  • Antitumor Activity : Hao et al. (2017) synthesized and evaluated the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, suggesting the potential of structurally related compounds like 5-fluoro-1H-indazole-3-carboxylic acid in cancer treatment (Hao et al., 2017).

  • Synthetic Cannabinoid Metabolism : Diao et al. (2017) studied the human hepatocyte metabolism of synthetic cannabinoids, including compounds related to 5-fluoro-1H-indazole-3-carboxylic acid, to identify marker metabolites for forensic applications (Diao et al., 2017).

Safety And Hazards

“5-fluoro-1H-indazole-3-carboxylic acid” is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

The synthesis of indazoles, including “5-fluoro-1H-indazole-3-carboxylic acid”, continues to be a subject of research, with recent strategies focusing on transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles . These developments suggest that the field of indazole synthesis will continue to evolve, offering new possibilities for the creation of novel compounds with potential medicinal applications .

properties

IUPAC Name

5-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHIMKNXBUKQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566735
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indazole-3-carboxylic acid

CAS RN

1077-96-9
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-fluoroisatin (2 g) and sodium hydroxide (0.509 g) in water (20 ml) was heated to 50° C. for 30 minutes, then cooled and then treated with sodium nitrite (0.836 g). This mixture was added over 10 minutes to a solution of concentrated sulfuric acid (2.26 g) in water (200 ml), at 0° C., whilst maintaining the temperature below 5° C. After a further 15 minutes a solution of tin (II) chloride (5.51 g) in concentrated hydrochloric acid (10.5 ml) was added and the resulting mixture maintained at 5° C. for a further 30 minutes. The mixture was then stirred for a further 1 hour whilst warming to ambient temperature then filtered. The light brown paste was dissolved in ethyl acetate and the solution was dried over magnesium sulfate and then evaporated to yield 5-fluoro-1H-indazole-3-carboxylic acid (0.863 g) as a light brown solid which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.509 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.836 g
Type
reactant
Reaction Step Two
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
5.51 g
Type
reactant
Reaction Step Four
Quantity
10.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 2
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 3
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 5
5-fluoro-1H-indazole-3-carboxylic acid
Reactant of Route 6
5-fluoro-1H-indazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.